4-(1-(Trifluoromethyl)cyclopropyl)aniline

Overview

Description

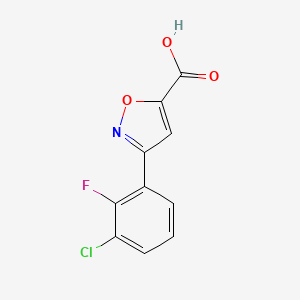

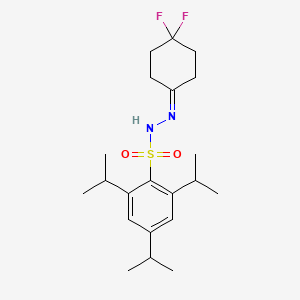

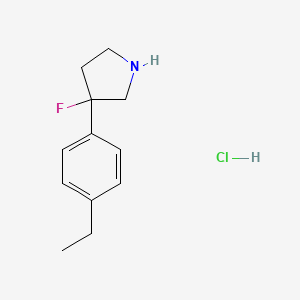

4-(1-(Trifluoromethyl)cyclopropyl)aniline is a chemical compound with the molecular formula C10H10F3N . It is also known as TFP and is a cyclopropyl-containing aniline. This compound has gained attention in the scientific community due to its unique properties and potential applications.

Synthesis Analysis

4-(1-(Trifluoromethyl)cyclopropyl)aniline has been utilized in various synthesis processes. One study demonstrates its use in the preparation of isoxazoles and 1,3,5-triazines. Another research highlights the acid-catalyzed cyclization-condensation involving anilines, including 4-(1-(Trifluoromethyl)cyclopropyl)aniline, to produce quinolinones and quinolines.Molecular Structure Analysis

The molecular weight of 4-(1-(Trifluoromethyl)cyclopropyl)aniline is 201.19 g/mol . The InChI Key is DUADHNUIXCGJCP-UHFFFAOYSA-N .Chemical Reactions Analysis

4-(1-(Trifluoromethyl)cyclopropyl)aniline plays a role in specific chemical reactions. It contributes to the formation of N-cyclopropyl derivatives in the N-cyclopropylation of anilines. Furthermore, it’s involved in the trifluoromethylation of anilines under visible light, leading to the production of valuable fluorine-containing molecules.Physical And Chemical Properties Analysis

The density of 4-(1-(Trifluoromethyl)cyclopropyl)aniline is 1.3±0.1 g/cm³, and its boiling point is 242.3±40.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C, and the enthalpy of vaporization is 47.9±3.0 kJ/mol . The flash point is 104.3±20.1 °C .Scientific Research Applications

Synthesis of Novel Compounds

4-(1-(Trifluoromethyl)cyclopropyl)aniline has been utilized in various synthesis processes. One study demonstrates its use in the preparation of isoxazoles and 1,3,5-triazines, providing novel pathways for the synthesis of these compounds (Strekowski et al., 1995). Another research highlights the acid-catalyzed cyclization-condensation involving anilines, including 4-(1-(Trifluoromethyl)cyclopropyl)aniline, to produce quinolinones and quinolines, essential in the development of various chemical compounds (Marull & Schlosser, 2003).

Chemical Reactions and Modifications

4-(1-(Trifluoromethyl)cyclopropyl)aniline is also a key component in specific chemical reactions. It plays a role in the N-cyclopropylation of anilines, contributing to the formation of N-cyclopropyl derivatives (Bénard, Neuville, & Zhu, 2010). Furthermore, it's involved in the trifluoromethylation of anilines under visible light, leading to the production of valuable fluorine-containing molecules (Xie et al., 2014).

Vibrational Analysis and Spectroscopy

Studies have also explored the vibrational analysis of related compounds, such as 4-chloro-3-(trifluoromethyl)aniline, which can provide insights into the electronic structure and properties of 4-(1-(Trifluoromethyl)cyclopropyl)aniline (Revathi et al., 2017). This analysis aids in understanding the molecular dynamics and potential applications of such compounds in materials science.

Novel Applications in Material Science

Furthermore, 4-(1-(Trifluoromethyl)cyclopropyl)aniline derivatives have been used in the development of dendrimers and liquid crystals, contributing to the advancement in materials science and offering potential applications in various fields, including electronics and photonics (Morar et al., 2018).

Safety and Hazards

4-(1-(Trifluoromethyl)cyclopropyl)aniline is classified as Acute toxicity, Oral (Category 3), H301 Serious eye damage (Category 1), H318 Short-term (acute) aquatic hazard (Category 1), H400 Long-term (chronic) aquatic hazard (Category 1), H410 . It is toxic if swallowed and causes serious eye damage . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name |

4-[1-(trifluoromethyl)cyclopropyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)9(5-6-9)7-1-3-8(14)4-2-7/h1-4H,5-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUADHNUIXCGJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(Trifluoromethyl)cyclopropyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1434855.png)

![Methyl 2-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B1434856.png)

![2-Chloro-6-[(pyridin-4-yl)methyl]pyridine hydrochloride](/img/structure/B1434862.png)

![3-Ethoxy-8-azabicyclo[3.2.1]octane](/img/structure/B1434866.png)